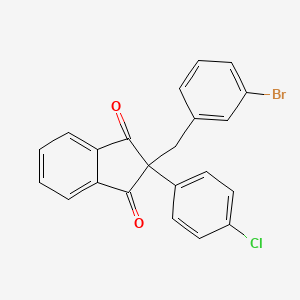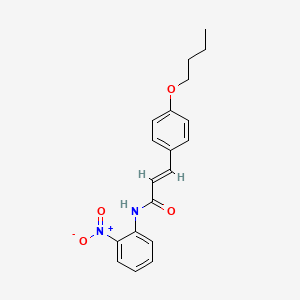
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as BRD-K95492996, is a synthetic compound that belongs to the class of indene-1,3-diones. This compound has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways (4). In addition, it has been found to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Biochemical and Physiological Effects
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3). However, the biochemical and physiological effects of 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 on normal cells and tissues are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for drug discovery. In addition, it has been found to be a potent inhibitor of CK2, which is involved in various cellular processes, making it a valuable tool for studying CK2-related pathways.
One of the limitations of using 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in drug discovery and as a tool for studying CK2-related pathways. In addition, there is a need to develop new methods for synthesizing 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 with improved solubility and bioavailability.
Conclusion
In conclusion, 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anticancer activity against various cancer cell lines and to inhibit the activity of CK2, which is involved in various cellular processes. However, its mechanism of action is not fully understood, and its limited solubility in water may affect its bioavailability and pharmacokinetics. There are several future directions for research on 2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6, including investigating its mechanism of action and developing new methods for synthesizing it with improved solubility and bioavailability.
Synthesemethoden
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 can be synthesized using a multi-step process that involves the condensation of 3-bromobenzylamine with 4-chlorophenylacetic acid followed by cyclization and oxidation. The final product is obtained as a yellow solid with a purity of over 95% (1).
Wissenschaftliche Forschungsanwendungen
2-(3-bromobenzyl)-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione6 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer (2). In addition, it has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair (3).
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-16-5-3-4-14(12-16)13-22(15-8-10-17(24)11-9-15)20(25)18-6-1-2-7-19(18)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIFDQTABGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(3-bromobenzyl)-2-(4-chlorophenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)
![N-allyl-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491258.png)

![5-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5491274.png)
![5-chloro-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491282.png)
![4-chloro-N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5491288.png)
![[1,2,5]thiadiazolo[3,4-h]quinolin-6-ol](/img/structure/B5491296.png)
![1-(5-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5491326.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5491333.png)
![N-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5491334.png)